N-(diphenylmethyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.
Attachment of Aromatic Substituents: The aromatic groups are introduced through substitution reactions, often using reagents like aryl halides and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like aryl halides, along with catalysts such as palladium on carbon, are commonly employed.
Major Products:
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms and kinetics.
Biology:
- It has potential applications in the development of new pharmaceuticals, particularly as a lead compound for drug discovery.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry:
- The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives and carboxamide compounds.
Uniqueness:
- The presence of both the piperidine ring and the specific aromatic substituents gives this compound unique chemical and biological properties.
- Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Comparison with Similar Compounds
- N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(DIPHENYLMETHYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Properties
Molecular Formula |
C27H30N2O3S |
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Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-benzhydryl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S/c1-21-10-8-9-15-25(21)20-33(31,32)29-18-16-24(17-19-29)27(30)28-26(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3,(H,28,30) |
InChI Key |
CBEBYEKQLRWSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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